N-(3-acetylphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-acetylphenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is substituted with a 3-acetylphenyl group at the 4-carboxamide position, a 1,1-dioxothiolan-3-yl moiety at the 1-position, a methyl group at the 3-position, and a furan-2-yl group at the 6-position. The 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene derivative) likely enhances solubility and metabolic stability, while the furan-2-yl substituent may contribute to π-π stacking interactions in biological targets . The acetylphenyl group introduces a hydrophobic and electron-withdrawing motif, which could influence binding affinity in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-14-22-19(24(30)25-17-6-3-5-16(11-17)15(2)29)12-20(21-7-4-9-33-21)26-23(22)28(27-14)18-8-10-34(31,32)13-18/h3-7,9,11-12,18H,8,10,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORWTMGRUPJBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC(=C4)C(=O)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, referred to as Y043-7344, is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 478.5 g/mol |
| CAS Number | 1105245-91-7 |
| IUPAC Name | This compound |
The biological activity of Y043-7344 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure suggests potential modulation of signaling pathways associated with pain and inflammation. Specifically, it may interact with nicotinic acetylcholine receptors (nAChRs), which are known to play a role in pain perception and modulation.
Potential Mechanisms Include:
- Receptor Modulation : Y043-7344 may act as a positive allosteric modulator at nAChRs, enhancing their activity and potentially leading to analgesic effects.
- Inhibition of Pain Pathways : The compound could inhibit specific calcium channels involved in nociception, providing a mechanism for pain relief.
1. Analgesic Properties
Research has demonstrated that compounds structurally related to Y043-7344 exhibit significant analgesic effects in animal models. For instance, studies involving similar pyrazole derivatives have shown efficacy in reducing neuropathic pain in mice models induced by chemotherapeutic agents like oxaliplatin . The mechanism involved potentiation of α7 nAChRs while inhibiting other pathways linked to pain perception.
2. Anti-inflammatory Effects
Y043-7344's potential anti-inflammatory properties have been suggested through its interactions with inflammatory mediators. Compounds in the same class have been noted for their ability to reduce pro-inflammatory cytokines in vitro and in vivo, indicating a possible therapeutic role in inflammatory diseases .
Comparative Analysis of Related Compounds
To further understand the biological activity of Y043-7344, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| DM497 | Similar structure with thiophene ring | Analgesic via α7 nAChR potentiation |
| DM490 | Furan derivative | Antagonistic effects on nAChR, no analgesic activity |
Scientific Research Applications
Medicinal Chemistry
N-(3-acetylphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been investigated for its potential as a therapeutic agent due to its unique structural properties. Research indicates that it may exhibit:
- Antimicrobial Activity: Studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties: Preliminary findings indicate that it could modulate inflammatory pathways, potentially offering relief in conditions like arthritis.
Drug Discovery
The compound is included in various screening libraries for drug discovery due to its diverse pharmacological profiles. Its inclusion in libraries allows researchers to evaluate its efficacy against different biological targets.
Chemical Synthesis
This compound serves as an important building block in synthetic organic chemistry. Its unique functional groups allow for:
- Synthesis of Novel Compounds: Researchers can modify its structure to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Effects
In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
This compound (C₂₁H₂₂N₆O, MW 374.4 g/mol) shares the pyrazolo[3,4-b]pyridine-carboxamide framework but differs in substituents:
- 1-position : Phenyl group (vs. 1,1-dioxothiolan-3-yl in the target compound).
- 4-carboxamide : Substituted with 1-ethyl-3-methylpyrazole (vs. 3-acetylphenyl).
- 6-position: Methyl group (vs. furan-2-yl). The phenyl group at the 1-position may reduce solubility compared to the sulfone-containing thiolan group.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Its nitro and cyano groups enhance electrophilicity, contrasting with the acetylphenyl and furan motifs in the target compound. Such structural differences influence reactivity and biological target selectivity .
Functional Analogues in Therapeutic Contexts
α-Glucosidase Inhibitors
Compounds with monosaccharide-like structures (e.g., chromone glycosides, catechins) competitively inhibit α-glucosidase.
Anthracycline Analogues
DataWarrior-classified anthracyclines (e.g., pirarubicin, idarubicin) highlight how minor structural changes (e.g., substitution patterns) impact biological activity. Similarly, the thiolan and acetylphenyl groups in the target compound may define its pharmacological profile relative to other pyrazolo[3,4-b]pyridines .
Analytical and Predictive Comparisons
Predictive Modeling
XGBoost-based models (RMSE: 9.091 K, R²: 0.928) have been used to predict superconducting properties from chemical formulas. Applying similar machine learning approaches could predict the target compound’s physicochemical properties (e.g., logP, solubility) and bioactivity .
Analytical Techniques
- GC-MS : Used to profile volatile compounds in E-cigarettes and HTPs, detecting pyridines and alcohols. This method could identify degradation products or impurities in the target compound .
- NMR : Critical for confirming the structure of complex heterocycles, as demonstrated for imidazo[1,2-a]pyridines .
Data Tables
Table 1. Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₅H₂₃N₃O₅S | 477.54 | 1,1-dioxothiolan-3-yl, 3-acetylphenyl, furan-2-yl, methyl |
| CAS 1005612-70-3 | C₂₁H₂₂N₆O | 374.44 | Phenyl, 1-ethyl-3-methylpyrazole, methyl |
| Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) | C₃₄H₃₃N₅O₇ | 623.66 | Nitrophenyl, cyano, phenethyl |
Table 2. Functional Group Impact on Bioactivity
Q & A
Q. What are the key steps in synthesizing N-(3-acetylphenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis typically involves:
- Multi-step coupling reactions to assemble the pyrazolo[3,4-b]pyridine core.
- Microwave-assisted synthesis or solvent-free conditions to improve reaction efficiency and yield .
- Use of catalysts (e.g., Pd-based) for cross-coupling steps, particularly for attaching the furan-2-yl and thiolan-3-yl groups .
- Final carboxamide formation via condensation between the pyrazolo-pyridine intermediate and 3-acetylphenylamine. Critical Parameters : Temperature (80–120°C), solvent choice (DMF or THF), and reaction time (12–48 hours) significantly impact purity .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl groups), δ 6.5–7.5 ppm (furan and acetylphenyl protons) .
- ¹³C NMR : Signals for carbonyl carbons (~170 ppm) and sulfur-dioxide groups (~110 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected within ±1 ppm error) .
- Infrared Spectroscopy (IR) : Bands at 1650–1700 cm⁻¹ (amide C=O) and 1300–1350 cm⁻¹ (sulfone S=O) .
Q. What are the common chemical reactions involving pyrazolo[3,4-b]pyridine derivatives?
- Nucleophilic substitution at the methyl or acetyl groups.
- Oxidation/Reduction : The thiolan-3-yl sulfone group is redox-inert, but the furan ring may undergo electrophilic substitution .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the aryl or heteroaryl substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. How to resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in triplicate).
- Purity discrepancies : Validate compound purity via HPLC (>98%) before testing .
- Structural analogs : Compare with derivatives (e.g., replacing furan with thiophene) to isolate functional group effects .
Q. What computational methods predict the compound’s target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding with the carboxamide group .
- Molecular Dynamics (MD) Simulations : Assess stability of the sulfone moiety in hydrophobic pockets .
- QSAR Studies : Correlate substituent electronegativity (e.g., acetyl vs. nitro groups) with activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Modify the furan-2-yl group (e.g., replace with thiophene or pyridine) and evaluate changes in potency .
- Functional group deletion : Remove the acetylphenyl group to assess its role in target binding .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) using Schrödinger Suite .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
Discrepancies may stem from:
- Crystallinity : Amorphous forms exhibit higher solubility than crystalline forms.
- pH-dependent solubility : The carboxamide group increases solubility in basic buffers (pH > 8) .
- Measurement methods : Use standardized shake-flask assays with UV-Vis quantification .
Methodological Recommendations
- Synthetic Reproducibility : Always report catalyst lot numbers and solvent suppliers to mitigate batch variability .
- Bioactivity Validation : Pair in vitro assays with orthogonal techniques (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
